
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime (CAS Number: 22919-58-0) is a chemical compound with the linear formula C₉H₁₁NO₃. It has a molecular weight of 181.193 g/mol propanone oxime .
Méthodes De Préparation
Synthetic Routes:: 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime can be synthesized through various routes. One common method involves the reaction of 2,4-dihydroxyacetophenone (also known as resacetophenone) with hydroxylamine hydrochloride. The reaction proceeds under mild conditions, resulting in the formation of the oxime compound.
Analyse Des Réactions Chimiques
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime can participate in several chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of various products.
Reduction: Reduction reactions can convert the oxime functional group to other derivatives.
Substitution: Substitution reactions with suitable reagents can modify the oxime group or other functional groups present.
Common reagents and conditions used in these reactions depend on the specific transformation desired.
Applications De Recherche Scientifique
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers may use it as a probe or reagent in biological studies.
Medicine: Its potential medicinal properties, such as antioxidant or anti-inflammatory effects, warrant investigation.
Industry: Industries may explore its use in specialty chemicals or materials.
Mécanisme D'action
The exact mechanism by which 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime is unique due to its specific structure, similar compounds include other oximes and phenolic derivatives. none may precisely match its combination of functional groups and properties.
Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may not be readily available. Researchers should verify its identity and purity before use
Propriétés
Numéro CAS |
22919-58-0 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
4-(C-ethyl-N-hydroxycarbonimidoyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H11NO3/c1-2-8(10-13)7-4-3-6(11)5-9(7)12/h3-5,11-13H,2H2,1H3 |
Clé InChI |
BYURKXUVPLZDSO-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=N\O)/C1=C(C=C(C=C1)O)O |
SMILES canonique |
CCC(=NO)C1=C(C=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



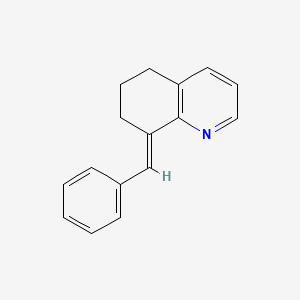
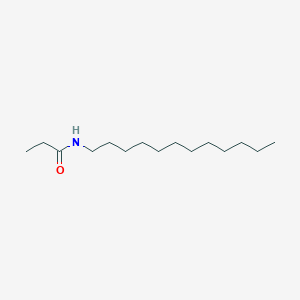

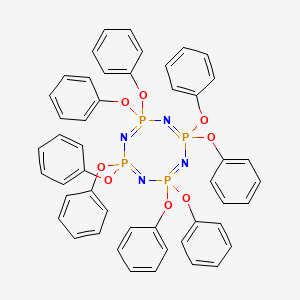
![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)
![5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide](/img/structure/B12002555.png)
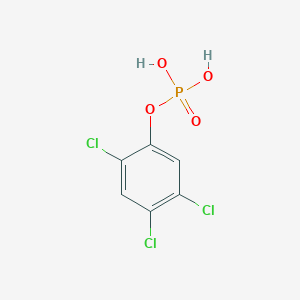

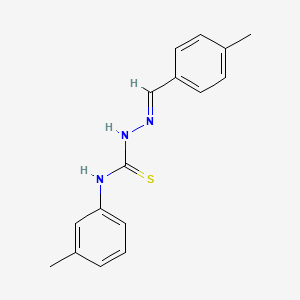
![5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002562.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12002569.png)


